

5-Hydroxy-2-methylbenzenesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzenesulfonic acid

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxy-2-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is a versatile aromatic organic compound with the chemical formula $C_7H_8O_4S$.^[1] Its unique structure, featuring a hydroxyl, a methyl, and a sulfonic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of **5-Hydroxy-2-methylbenzenesulfonic acid** and its subsequent use in the preparation of the topical antiseptic and hemostatic agent, Policresulen. Additionally, its potential, though less direct, role in the synthesis of the muscarinic receptor antagonist, Tolterodine, is discussed.

Physicochemical Properties of 5-Hydroxy-2-methylbenzenesulfonic Acid

A summary of the key physicochemical properties of **5-Hydroxy-2-methylbenzenesulfonic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Hydroxy-2-methylbenzenesulfonic Acid**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O ₄ S	[1]
Molecular Weight	188.20 g/mol	[1]
CAS Number	7134-06-7	[1]
Synonyms	p-Cresol-2-sulfonic acid, 2-Hydroxy-5-methylbenzene-1-sulfonic acid	[1]

Synthesis of 5-Hydroxy-2-methylbenzenesulfonic Acid

The primary method for synthesizing **5-Hydroxy-2-methylbenzenesulfonic acid** is through the direct sulfonation of p-cresol.

Experimental Protocol: Sulfonation of p-Cresol

Objective: To synthesize **5-Hydroxy-2-methylbenzenesulfonic acid** from p-cresol.

Materials:

- p-Cresol
- Concentrated sulfuric acid (98%)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Heating mantle with temperature control
- Crystallization dish

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add p-cresol.
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid to the cooled p-cresol with continuous stirring. The molar ratio of p-cresol to sulfuric acid should be approximately 1:1.1.
- After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
- Heat the reaction mixture to the desired temperature (see Table 2) and maintain for the specified duration.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure **5-Hydroxy-2-methylbenzenesulfonic acid**.

Table 2: Reported Quantitative Data for the Sulfonation of p-Cresol

Sulfonating Agent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Sulfuric Acid	35	0.42	93	[2]
Sulfuric Acid	120-130	Not specified	Not specified	[3]

Application in the Synthesis of Policresulen

Policresulen is a polycondensation product of p-cresol-sulfonic acid and formaldehyde, used as a topical antiseptic and hemostatic agent.[4] Its mechanism of action involves the coagulation of necrotic or pathologically altered tissue and a broad-spectrum antimicrobial effect due to its acidic nature.[5][6]

Experimental Protocol: Synthesis of Policresulen

Objective: To synthesize Policresulen from **5-Hydroxy-2-methylbenzenesulfonic acid** and formaldehyde.

Materials:

- **5-Hydroxy-2-methylbenzenesulfonic acid**
- Formaldehyde solution (e.g., 37% in water)
- Acid catalyst (e.g., sulfuric acid)
- Reaction vessel with a stirrer and condenser
- Heating source

Procedure:

- Dissolve **5-Hydroxy-2-methylbenzenesulfonic acid** in water in the reaction vessel.
- Add the acid catalyst to the solution.
- Slowly add the formaldehyde solution to the reaction mixture with continuous stirring. The molar ratio of the sulfonic acid to formaldehyde will influence the degree of polymerization.
- Heat the mixture under reflux for a specified period to facilitate the polycondensation reaction.
- After the reaction is complete, cool the mixture.
- The resulting Policresulen solution can be purified by methods such as dialysis to remove unreacted monomers and catalyst.

Note: Specific quantitative data for the synthesis of Policresulen is often proprietary. The molar ratios of reactants and reaction conditions should be optimized based on the desired properties of the final polymer.

Mechanism of Action of Policresulen

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Potential Role in the Synthesis of Tolterodine

Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence.[7] While not a direct intermediate, the synthesis of Tolterodine often starts from p-cresol.[8][9] Some synthetic routes utilize p-toluenesulfonic acid as a catalyst.[7] Given that **5-Hydroxy-2-methylbenzenesulfonic acid** is a sulfonated derivative of p-cresol, it is plausible that it could be explored as a starting material or intermediate in alternative synthetic pathways to Tolterodine, although this is not a commonly documented route.

Muscarinic Receptor Signaling Pathway

Tolterodine acts by blocking muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M2 and M3 subtypes are primarily involved in the contraction of the bladder smooth muscle.[10] Acetylcholine (ACh) released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to muscle contraction. Tolterodine competitively antagonizes this binding, leading to muscle relaxation.

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Conclusion

5-Hydroxy-2-methylbenzenesulfonic acid is a valuable chemical intermediate with a confirmed role in the synthesis of the pharmaceutical agent Policresulen. The provided protocols offer a foundation for its synthesis and subsequent polymerization. While its direct application in the synthesis of other drugs like Tolterodine is not well-established, its structural relationship to key starting materials suggests potential for future synthetic exploration. The detailed mechanisms of action for the resulting pharmaceuticals highlight the importance of such intermediates in developing effective therapeutic agents.

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- To cite this document: BenchChem. [5-Hydroxy-2-methylbenzenesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011976#5-hydroxy-2-methylbenzenesulfonic-acid-as-an-intermediate-in-pharmaceutical-synthesis]

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